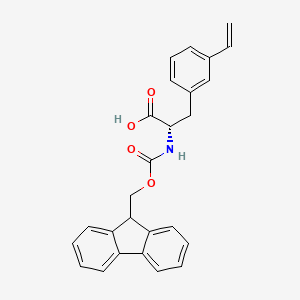
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-vinylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-vinylphenyl)propanoic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-vinylphenyl)propanoic acid, commonly referred to as Fmoc-3-vinylphenylalanine, is a synthetic amino acid derivative notable for its application in peptide synthesis and potential therapeutic uses. This compound contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Its melting point is reported to be between 183°C and 185°C, indicating stability under standard laboratory conditions .
While specific mechanisms of action for this compound are not extensively documented, its role as a building block in peptide synthesis suggests that its biological activity would largely depend on the final peptide's structure and function. Peptides synthesized using Fmoc-protected amino acids often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Biological Activities
Research has identified several biological activities associated with compounds similar to this compound. These include:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of pathogens, including bacteria and viruses .
- Cell Cycle Regulation : Some derivatives are involved in apoptosis and autophagy pathways, influencing cell cycle progression and cancer treatment strategies .
- Signal Transduction : Interaction with various signaling pathways such as JAK/STAT and MAPK/ERK has been observed, suggesting potential roles in immunology and inflammation .
Data Table of Related Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against bacteria, fungi, and viruses. |
| Apoptosis | Induces programmed cell death in cancer cells. |
| Autophagy | Modulates cellular degradation processes. |
| Cell Cycle Regulation | Affects cell cycle checkpoints, potentially inhibiting cancer progression. |
| Signal Transduction | Interacts with JAK/STAT and MAPK/ERK pathways influencing immune responses. |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that Fmoc-protected peptides exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as novel antibiotics .
- Cancer Research : In vitro studies have shown that peptides synthesized using Fmoc chemistry can induce apoptosis in various cancer cell lines, indicating their utility in cancer therapeutics .
- Inflammation Modulation : Research indicates that certain derivatives can modulate inflammatory responses by influencing cytokine production through the JAK/STAT signaling pathway .
特性
IUPAC Name |
(2S)-3-(3-ethenylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-2-17-8-7-9-18(14-17)15-24(25(28)29)27-26(30)31-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h2-14,23-24H,1,15-16H2,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJLLELNTGHKOO-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














